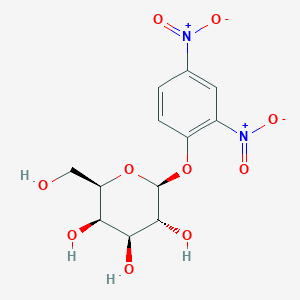

2',4'-Dinitrophenyl-beta-galactopyranoside

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-dinitrophenyl-beta-galactopyranoside typically involves the reaction of beta-galactopyranoside with 2’,4’-dinitrophenyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of 2’,4’-dinitrophenyl-beta-galactopyranoside follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Des Réactions Chimiques

Hydrolysis

-

Mechanism: The most notable chemical reaction of 2',4'-dinitrophenyl-beta-galactopyranoside is its hydrolysis, catalyzed by beta-galactosidase. The enzyme cleaves the glycosidic bond between the galactose sugar and the 2,4-dinitrophenyl group, releasing beta-galactose and 2,4-dinitrophenol.

-

Conditions: Hydrolysis typically occurs in aqueous buffer solutions under specific pH and temperature conditions that optimize beta-galactosidase activity.

-

Products: The hydrolysis of this compound yields beta-galactose and 2,4-dinitrophenol. The release of 2,4-dinitrophenol is crucial, as it is a chromogenic product that can be detected spectrophotometrically, allowing for the quantification of beta-galactosidase activity.

-

pH Dependence: The rate of hydrolysis is pH-dependent . Studies on similar compounds, such as 4-nitrophenyl-beta-D-glucopyranoside and 4-nitrophenyl-beta-D-galactoside, show that the hydrolysis mechanism varies with pH, with different catalytic pathways dominating under acidic, neutral, and alkaline conditions .

Reduction

-

Mechanism: The nitro groups on the dinitrophenyl moiety can undergo reduction to form amino groups. This reaction typically requires a reducing agent and a catalyst.

-

Reagents and Conditions: Common reducing agents include hydrogen gas in the presence of a catalyst, such as palladium on carbon. The reaction is usually conducted in an organic solvent like ethanol or methanol.

-

Products: The reduction of this compound results in the formation of 2,4-diaminophenyl-beta-galactopyranoside.

Glycosidase Inhibition

-

Mechanism: this compound and its derivatives can act as glycosidase inhibitors . These compounds interact with the active sites of glycosidases, preventing the hydrolysis of natural substrates.

-

Interaction Studies: Research has demonstrated that modified versions of this compound, such as 2',4'-dinitrophenyl 2-deoxy-2-fluorogalactopyranoside, exhibit specific inhibitory effects on certain glycosidases. These interactions can be exploited in developing targeted therapies that modulate carbohydrate metabolism.

Comparison with Similar Compounds

| Compound | Unique Features |

|---|---|

| 4-Nitrophenyl-alpha-D-Galactopyranoside | Substrate for α-galactosidase, with only one nitro group. |

| 2-Nitrophenyl-beta-D-Galactopyranoside | Used to measure β-galactosidase activity, differing in the position of the nitro group and the type of glycosidic bond. |

| 2',4'-Dinitrophenyl 2-deoxy-2-fluorogalactopyranoside | Fluorination at the C-2 position enhances inhibitory action against certain glycosidases. |

The presence of two nitro groups in this compound enhances its reactivity and sensitivity as a substrate for detecting alpha-galactosidase activity compared to its mono-nitro counterparts.

Applications De Recherche Scientifique

Overview

- Chemical Structure : DNP-Gal is characterized by a dinitrophenyl group attached to a beta-galactopyranoside moiety. Its molecular formula is CHNO, and it has a molecular weight of approximately 302.25 g/mol.

- CAS Number : 25775-96-6.

Biochemical Assays

DNP-Gal serves as a substrate in enzymatic assays to study the activity of beta-galactosidase. The hydrolysis of DNP-Gal by this enzyme produces 2',4'-dinitrophenol (DNP) and galactose, which can be quantitatively measured through colorimetric methods due to the chromogenic properties of DNP.

Molecular Biology

In molecular biology, DNP-Gal is utilized to detect lacZ gene expression in various organisms, particularly in Escherichia coli. The presence of beta-galactosidase indicates successful gene expression, making it a valuable tool in genetic studies.

Medical Diagnostics

The compound is being investigated for its potential use in diagnostic assays aimed at detecting specific enzyme activities related to various diseases. Its ability to provide measurable outputs upon enzymatic reaction makes it suitable for clinical applications.

Industrial Applications

DNP-Gal is also employed in the development of biosensors and analytical devices. Its sensitivity and specificity enhance the performance of these tools in detecting biological molecules.

Case Studies and Research Findings

-

Enzymatic Activity Measurement :

Research has demonstrated that using DNP-Gal allows for precise measurement of beta-galactosidase activity through colorimetric changes. Studies have shown that the intensity of color correlates directly with enzyme concentration, providing reliable data for kinetic studies . -

Gene Expression Analysis :

In experiments involving E. coli, DNP-Gal was effectively used to monitor lacZ expression levels, showcasing its utility in genetic research . The hydrolysis product's colorimetric change serves as an indicator of successful gene transcription. -

Toxicity Studies :

Investigations into the biological activity of DNP reveal that while it serves as an effective substrate, high concentrations may exhibit toxicity due to the release of dinitrophenol . Understanding this aspect is crucial for safe handling and application in laboratory settings.

Mécanisme D'action

The primary mechanism of action of 2’,4’-dinitrophenyl-beta-galactopyranoside involves its hydrolysis by the enzyme beta-galactosidase. The enzyme cleaves the glycosidic bond, releasing 2’,4’-dinitrophenol and beta-galactose. This reaction is often used as a colorimetric assay to measure beta-galactosidase activity, as the release of 2’,4’-dinitrophenol results in a color change that can be quantitatively measured .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Nitrophenyl-beta-D-galactopyranoside: Another substrate for beta-galactosidase, used in similar enzymatic assays.

4-Nitrophenyl-beta-D-galactopyranoside: Also used as a substrate in enzymatic assays, but with different chromogenic properties.

Uniqueness

2’,4’-Dinitrophenyl-beta-galactopyranoside is unique due to the presence of two nitro groups, which enhance its chromogenic properties and make it particularly useful in colorimetric assays. This compound provides a more sensitive detection method compared to other similar substrates .

Activité Biologique

2',4'-Dinitrophenyl-beta-galactopyranoside (DNP-β-Gal) is a synthetic compound widely utilized in biochemical research, particularly as a substrate for the enzyme beta-galactosidase. This article explores its biological activity, mechanisms of action, applications in research, and relevant case studies.

- Chemical Formula : C_{12}H_{12}N_{2}O_{7}

- Molecular Weight : 302.25 g/mol

- CAS Number : 25775-96-6

DNP-β-Gal is characterized by a dinitrophenyl group attached to a beta-galactopyranoside moiety, which provides it with distinct chromogenic properties that facilitate colorimetric detection in enzymatic assays.

The primary biological activity of DNP-β-Gal involves its hydrolysis by beta-galactosidase, an enzyme that catalyzes the cleavage of beta-galactosides. The reaction can be summarized as follows:

This enzymatic reaction results in the release of galactose and a colored product (dinitrophenol), which can be quantitatively measured to assess enzyme activity. The intensity of the color change correlates with the concentration and activity of beta-galactosidase, making DNP-β-Gal invaluable in microbiology and molecular biology assays, particularly for monitoring gene expression in organisms such as Escherichia coli .

Applications in Research

DNP-β-Gal has several applications across various fields:

- Biochemistry : Used extensively in enzymatic assays to study beta-galactosidase activity.

- Molecular Biology : Employed for detecting lacZ gene expression.

- Medicine : Investigated for potential diagnostic assays to detect specific enzyme activities.

- Industrial Applications : Utilized in developing biosensors and analytical devices .

Case Studies and Research Findings

-

Enzyme Activity Assays :

A study demonstrated that DNP-β-Gal is effective in measuring beta-galactosidase activity across different bacterial strains. The colorimetric assay developed using DNP-β-Gal showed a linear correlation between enzyme concentration and absorbance at 405 nm, confirming its utility in high-throughput screening . -

Toxicity Studies :

Research indicates that while DNP-β-Gal is generally safe at low concentrations, high levels of dinitrophenol can exhibit toxicity. This aspect is crucial when considering its use in living systems and necessitates careful concentration management during experimental procedures . -

Comparative Studies with Other Substrates :

In comparative studies with other substrates like 4-nitrophenyl-beta-D-galactopyranoside, DNP-β-Gal demonstrated superior chromogenic properties, making it a preferred choice for specific enzymatic assays .

Comparative Table of Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Nitrophenyl-beta-D-galactopyranoside | Mononitro derivative | Simpler structure; less chromogenic potential |

| 4-Nitrophenyl-beta-D-galactopyranoside | Mononitro derivative | Commonly used; different nitro position |

| 2,4-Dinitrophenyl-beta-D-glucopyranoside | Dinitro derivative | Similar enzymatic applications but different sugar moiety |

| 2,4-Dinitrophenyl 2-deoxy-2-fluoro-beta-D-glucopyranoside | Fluorinated derivative | Enhanced metabolic stability; different substrate specificity |

Propriétés

IUPAC Name |

(2S,3R,4S,5R,6R)-2-(2,4-dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O10/c15-4-8-9(16)10(17)11(18)12(24-8)23-7-2-1-5(13(19)20)3-6(7)14(21)22/h1-3,8-12,15-18H,4H2/t8-,9+,10+,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJUPNGKLHFUED-YBXAARCKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30180445 | |

| Record name | 2',4'-Dinitrophenyl-beta-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25775-96-6 | |

| Record name | 2,4-Dinitrophenyl β-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25775-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',4'-Dinitrophenyl-beta-galactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025775966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',4'-Dinitrophenyl-beta-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.